Methyl 2-acetyl-4-methoxybenzoate
Description
Methyl 2-acetyl-4-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methoxy group at the 4-position and an acetyl group at the 2-position. Such compounds are often intermediates in pharmaceutical synthesis, leveraging ester and acetyl functionalities for further derivatization .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetyl-4-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-7(12)10-6-8(14-2)4-5-9(10)11(13)15-3/h4-6H,1-3H3 |
InChI Key |
JSGNVVAGPWSSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and synthesis highlights:
Key Observations:
- Substituent Effects: The 2-acetyl group in this compound enhances electrophilicity, facilitating nucleophilic attacks for further functionalization. In contrast, the 2-amino group in Methyl 2-amino-4-benzyloxy-5-methoxybenzoate enables participation in coupling reactions (e.g., amide bond formation) .
- Synthetic Efficiency: Methyl 2-amino-4-benzyloxy-5-methoxybenzoate demonstrates a highly optimized three-step synthesis with >93% yields per step, emphasizing the importance of solvent selection (e.g., acetone for benzylation) and temperature control .
- Applications: Acetamido and formyl substituents (e.g., in Methyl 4-acetamido-2-hydroxybenzoate and Methyl 2-formyl-4-methoxybenzoate) broaden utility in medicinal chemistry and coordination chemistry, respectively .
Research Findings and Functional Insights
Reactivity and Stability
- Acetyl vs. Formyl Groups: The acetyl group (electron-withdrawing) in this compound stabilizes the aromatic ring against electrophilic substitution, whereas the formyl group in Methyl 2-formyl-4-methoxybenzoate increases susceptibility to oxidation or reduction .
- Methoxy Group Influence: The 4-methoxy substituent in all analogs enhances solubility in polar solvents (e.g., acetone, DMSO) compared to non-substituted benzoates .
Industrial Viability
- The nitro-selective reduction step in Methyl 2-amino-4-benzyloxy-5-methoxybenzoate synthesis minimizes side reactions, making it scalable for industrial production .
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